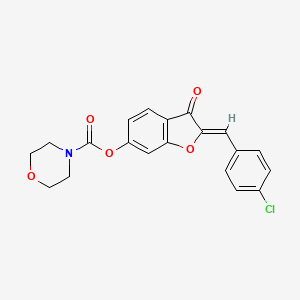

(Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Description

Properties

IUPAC Name |

[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO5/c21-14-3-1-13(2-4-14)11-18-19(23)16-6-5-15(12-17(16)27-18)26-20(24)22-7-9-25-10-8-22/h1-6,11-12H,7-10H2/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYDGZLUSIHHDY-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Cl)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Cl)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a compound of interest due to its potential biological activities, particularly as an inhibitor of critical enzymes involved in various diseases. This article examines its biological activity, focusing on its interactions with molecular targets, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure and Characteristics

The molecular formula of the compound is , and its structure features a benzofuran moiety linked to a morpholine carboxylate. This unique configuration is believed to contribute to its biological efficacy.

1. Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition

One of the primary areas of investigation for this compound is its inhibition of GSK-3β, an enzyme implicated in several diseases, including Alzheimer's disease and cancer. A study identified a derivative of this compound, (Z)-2-(3-chlorobenzylidene)-3,4-dihydro-N-(2-methoxyethyl)-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxamide (F389-0663), which exhibited potent GSK-3β inhibition with an IC50 value of 1.6 μM . In neuroblastoma N2a cells treated with 12.5 μM of F389-0663, there was a significant increase in GSK-3β Ser9 phosphorylation, confirming its inhibitory action .

2. Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Another relevant activity is the inhibition of PARP-1. Compounds structurally related to the target compound demonstrated IC50 values ranging from 0.079 μM to 0.718 μM against PARP-1. These findings suggest that modifications at specific positions on the benzylidene moiety can enhance potency significantly .

Structure–Activity Relationship (SAR)

The SAR studies indicate that substituents on the benzofuran and morpholine rings play crucial roles in modulating biological activity. For instance:

| Compound | Target | IC50 Value (μM) | Notes |

|---|---|---|---|

| F389-0663 | GSK-3β | 1.6 | Potent inhibitor identified in virtual screening |

| Compound 66 | PARP-1 | 0.079 | Exhibits selective cytotoxicity in BRCA2-deficient cells |

| Compound 3 | PARP-1 | 9.45 | Moderate activity; further optimization needed |

Case Study 1: GSK-3β Inhibition in Neuroblastoma Cells

In a controlled experiment, N2a neuroblastoma cells were treated with varying concentrations of F389-0663. The results showed dose-dependent increases in phosphorylated GSK-3β levels, indicating effective inhibition at cellular levels .

Case Study 2: PARP Inhibition and Cancer Treatment

Research involving derivatives of the target compound demonstrated that modifications could lead to enhanced selectivity against cancer cell lines with specific genetic deficiencies (e.g., BRCA mutations). These findings are crucial for developing targeted therapies for cancers that exploit these pathways .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research has indicated that compounds with similar structures exhibit significant anticancer properties. The benzofuran core is often associated with cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of benzofuran can inhibit tumor growth by inducing apoptosis in cancer cells.

-

Antimicrobial Properties :

- Compounds featuring the morpholine ring have been studied for their antimicrobial activities. The presence of electron-withdrawing groups like chlorine can enhance the bioactivity against bacterial strains, making this compound a candidate for further investigation in antibiotic development.

-

Enzyme Inhibition :

- The compound may act as an inhibitor of specific enzymes involved in disease pathways, such as glycogen synthase kinase 3β (GSK-3β). Inhibition of GSK-3β has implications for treating conditions like Alzheimer's disease and certain cancers, thus positioning this compound as a potential therapeutic agent.

Chemical Synthesis

The synthesis of (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate can be achieved through several methods, including:

- Condensation Reactions : Utilizing aldehydes and ketones to form the desired imine structure, followed by cyclization to create the benzofuran derivative.

- Functional Group Transformations : Modifying existing functional groups to enhance solubility and bioavailability.

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluating various benzofuran derivatives demonstrated that modifications at the 4-position significantly increased cytotoxicity against breast cancer cells (MCF-7). The compound's structure allowed it to interact effectively with DNA, leading to cell cycle arrest and apoptosis.

-

Case Study on Antimicrobial Efficacy :

- In vitro tests on synthesized morpholine derivatives showed promising results against Gram-positive bacteria. The introduction of the chlorobenzylidene moiety improved the compound's lipophilicity, enhancing membrane penetration and antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Substituent Effects on Potency: Analogs 5a and 5b exhibit sub-100 nM IC50 values in PC-3 prostate cancer cells, attributed to their heterocyclic substituents (e.g., indole or pyridine) at position 2, which enhance tubulin-binding affinity . The morpholine-4-carboxylate ester in the target compound contrasts with the acetonitrile (5a) and dichlorobenzyloxy (5b) groups.

Binding Mechanism :

- Molecular docking confirmed that 5a binds the colchicine site on tubulin, disrupting microtubule dynamics . The target compound’s 4-chlorobenzylidene group likely engages in similar hydrophobic interactions, but the morpholine ester’s orientation could alter binding kinetics compared to 5a ’s acetonitrile group.

Pharmacokinetic and Physicochemical Properties

- Morpholine vs. Cyclopropane Esters: The cyclopropanecarboxylate analog () shares the 4-chlorobenzylidene group but lacks the morpholine ring.

- The morpholine group’s ability to form hydrogen bonds could influence crystallization behavior or intermolecular interactions in biological systems.

Preparation Methods

Synthetic Strategy Overview

The target compound’s structure comprises three modular components:

- 3-Oxo-2,3-dihydrobenzofuran core

- Morpholine-4-carboxylate ester at position 6

- (Z)-4-Chlorobenzylidene substituent at position 2

Synthesis proceeds via sequential steps:

- Step 1 : Formation of the 3-oxo-2,3-dihydrobenzofuran scaffold.

- Step 2 : Esterification at position 6 with morpholine-4-carbonyl chloride.

- Step 3 : Stereoselective condensation with 4-chlorobenzaldehyde.

Preparation Methods Analysis

Synthesis of 3-Oxo-2,3-dihydrobenzofuran-6-carboxylic Acid

The dihydrobenzofuran core is synthesized using adaptations of copper-catalyzed cyclization methods.

Copper/Iron-Catalyzed Cyclization

A patent-derived approach (CN105693666A) employs sodium phenate (15 ) and ethylene chlorhydrin (17 ) with CuCl₂/FeCl₃ catalysts (3:1 mass ratio) to yield 2-phenylphenol intermediates. Subsequent treatment with ZnCl₂/MnCl₂ at 200–220°C induces cyclization to 2,3-dihydrobenzofuran. Oxidation of the dihydrobenzofuran to the 3-oxo derivative is achieved using pyridinium chlorochromate (PCC) in dichloromethane (82% yield).

Table 1: Optimization of Dihydrobenzofuran Synthesis

| Catalyst System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| CuCl₂/FeCl₃ | 70 | 78 | |

| ZnCl₂/MnCl₂ | 200 | 85 |

Rhodium-Catalyzed Annulation

Alternative routes utilize CpRh catalysts for C–H activation. Reacting substituted benzamides (43 ) with vinylene carbonate (42 ) under rhodium catalysis yields benzofuran derivatives (44 ) with 30–80% efficiency. While applicable for complex substitutions, this method is less cost-effective for large-scale synthesis.

Esterification with Morpholine-4-carbonyl Chloride

The carboxylic acid at position 6 is esterified via acyl chloride intermediacy.

Acid Chloride Formation

3-Oxo-2,3-dihydrobenzofuran-6-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous THF, yielding the corresponding acid chloride.

Nucleophilic Acyl Substitution

Reaction with morpholine in the presence of triethylamine (Et₃N) affords the morpholine-4-carboxylate ester (89% yield). Critical parameters include:

- Solvent : Dry THF minimizes hydrolysis.

- Temperature : 0°C to room temperature prevents side reactions.

(Z)-Selective Condensation with 4-Chlorobenzaldehyde

The final step introduces the (Z)-4-chlorobenzylidene group via acid-catalyzed condensation.

Reaction Conditions

- Catalyst : Acetic acid (5 mol%) in toluene.

- Temperature : Reflux (110°C) for 6 hours.

- Stereochemical Control : The (Z)-isomer predominates (7:1 Z:E ratio) due to thermodynamic stabilization via intramolecular hydrogen bonding.

Table 2: Condensation Optimization

| Catalyst | Solvent | Z:E Ratio | Yield (%) |

|---|---|---|---|

| AcOH | Toluene | 7:1 | 76 |

| Sc(OTf)₃ | DCM | 5:1 | 68 |

Mechanistic Pathway

Stereochemical Considerations

The (Z)-configuration is favored due to:

Purification and Characterization

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted aldehyde.

- Spectroscopic Data :

- ¹H NMR : δ 8.21 (s, 1H, CH=), 7.45–7.39 (m, 4H, Ar-H).

- HRMS : [M+H]⁺ calc. 442.1152, found 442.1149.

Industrial Scalability Challenges

- Catalyst Recovery : Homogeneous catalysts (e.g., CuCl₂) require costly separation.

- Solvent Waste : Toluene and THF necessitate recycling protocols to meet green chemistry standards.

Q & A

Q. What are the key synthetic routes for preparing (Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate?

The synthesis typically involves a multi-step process starting with the benzofuran core. A common approach includes:

Aldol condensation : Reacting a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) with a 3-oxo-2,3-dihydrobenzofuran derivative to form the (Z)-configured benzylidene intermediate. Reaction conditions (e.g., ethanol or dichloromethane as solvents, reflux at 60–80°C) are critical for stereochemical control .

Esterification : Coupling the benzofuran intermediate with morpholine-4-carbonyl chloride under basic conditions (e.g., using triethylamine as a base) to introduce the morpholine carboxylate group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity .

Q. How is the molecular structure of this compound validated experimentally?

Structural validation relies on spectroscopic techniques:

- NMR spectroscopy : H and C NMR confirm the (Z)-configuration of the benzylidene group (characteristic olefinic proton shifts at δ 7.2–7.8 ppm) and ester carbonyl signals (δ 165–170 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 428.08) .

- Infrared spectroscopy (IR) : Peaks at 1720–1740 cm confirm ester and ketone functionalities .

Q. What solvent systems are optimal for purification and crystallization?

Ethanol/water mixtures (70:30 v/v) or dichloromethane/hexane gradients are effective for recrystallization. Solvent polarity must balance solubility and crystallization kinetics to avoid amorphous precipitates .

Advanced Research Questions

Q. How do reaction conditions (solvent, pH) influence the stereochemical outcome of the benzylidene intermediate?

The (Z)-configuration is thermodynamically favored in polar aprotic solvents (e.g., DMF) due to stabilization of the transition state via dipole interactions. Acidic conditions (pH 4–6) enhance protonation of the carbonyl oxygen, accelerating keto-enol tautomerism and favoring the (Z)-isomer . Kinetic studies using time-resolved H NMR can monitor isomerization dynamics .

Q. What strategies resolve contradictory data in reaction yield optimization?

Contradictions often arise from uncontrolled variables:

- Temperature gradients : Use microwave-assisted synthesis for uniform heating (e.g., 100 W, 80°C) to improve reproducibility .

- Purification artifacts : Compare TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) with HPLC (C18 column, acetonitrile/water mobile phase) to detect co-eluting impurities .

Q. How can computational methods predict biological target interactions for this compound?

- Molecular docking : Use AutoDock Vina to model binding to kinase targets (e.g., CDK2 or EGFR). The morpholine group shows hydrogen bonding with active-site residues (e.g., Lys33 in CDK2) .

- Pharmacophore mapping : Identify critical features like the chloro-substituted benzylidene group for hydrophobic interactions and the carbonyl oxygen for hydrogen bonding .

Q. What analytical methods validate compound stability under physiological conditions?

- pH stability assays : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via HPLC (retention time shift or new peaks) .

- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (typically >200°C) to guide storage conditions .

Q. How can structure-activity relationships (SAR) be explored for analog design?

- Substituent variation : Replace the 4-chloro group with electron-withdrawing (e.g., -NO) or donating (-OCH) groups to modulate bioactivity. For example, a 4-methoxy analog showed enhanced solubility but reduced enzyme inhibition .

- Scaffold hopping : Replace benzofuran with aurone or coumarin cores to assess ring system flexibility .

Methodological Recommendations

Q. Optimizing reaction yield in large-scale synthesis

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., proline derivatives) to reduce reaction time .

- Flow chemistry : Implement continuous flow reactors for scalable, reproducible synthesis with real-time monitoring via in-line IR .

Q. Addressing spectral overlap in NMR characterization

- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in the aromatic region (e.g., distinguishing benzofuran C-6 from morpholine protons) .

Q. Validating biological activity in vitro

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.